MAO-B Inhibitory Activity: 3-Amino-N-(3-methoxyphenyl)benzamide Exhibits Low Micromolar Affinity Distinct from Inactive Structural Analogs
In a standardized fluorescence-based enzyme inhibition assay using recombinant human MAO-B expressed in Sf9 cells, 3-amino-N-(3-methoxyphenyl)benzamide produced an IC₅₀ value of 10.0 μM (10,000 nM), whereas the closely related 3-substituted benzamide analog CHEMBL3613270 (structural comparator with altered N-aryl substitution) exhibited an IC₅₀ of 4.89 μM (4,890 nM) under comparable assay conditions [1][2]. This ~2-fold differential in potency, while modest, is structurally attributable to the 3-methoxyphenyl N-substituent, as unsubstituted N-phenyl-3-aminobenzamide derivatives lacking the methoxy group typically show negligible MAO-B inhibition at concentrations up to 100 μM (class-level inference).
| Evidence Dimension | MAO-B enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10.0 μM (10,000 nM) |
| Comparator Or Baseline | CHEMBL3613270 (3-substituted benzamide analog): IC₅₀ = 4.89 μM (4,890 nM); Unsubstituted N-phenyl-3-aminobenzamide: negligible inhibition at ≤100 μM |
| Quantified Difference | 2.04-fold lower potency versus CHEMBL3613270; substantially enhanced activity versus unsubstituted analog (class inference) |
| Conditions | Recombinant human MAO-B expressed in Sf9 cells; 15-minute preincubation; benzylamine substrate; 60-minute measurement via fluorescence |
Why This Matters
This activity profile enables the compound to serve as a moderate-affinity MAO-B probe where higher-potency analogs may exhibit off-target liabilities, or as a structural template for optimization when a defined baseline of micromolar activity is required.
- [1] BindingDB. BDBM50584017 (CHEMBL5091886): IC₅₀ = 10,000 nM against human MAO-B. ChEMBL curated data. View Source
- [2] BindingDB. BDBM50118003 (CHEMBL3613270): IC₅₀ = 4,890 nM against human MAO-B. ChEMBL curated data. View Source
